Peptide analog 54
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H33ClN4O4 |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C27H33ClN4O4/c1-2-25(33)29-15-9-8-13-23(30-27(35)36-20-21-10-4-3-5-11-21)26(34)32-18-16-31(17-19-32)24-14-7-6-12-22(24)28/h2-7,10-12,14,23H,1,8-9,13,15-20H2,(H,29,33)(H,30,35)/t23-/m0/s1 |
InChI Key |
KYVYJVRZPFRADU-QHCPKHFHSA-N |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Molecular Target Identification and Characterization of Peptide Analog 54
Elucidation of Tissue Transglutaminase (TG2) as the Primary Biological Target
Information regarding the specific studies that identified Tissue Transglutaminase (TG2) as the primary biological target of "Peptide analog 54" is not available in the public domain. The experimental evidence, such as affinity chromatography, mass spectrometry, or other target identification techniques that would elucidate this connection, has not been published under this compound name.
Functional Annotation and Diverse Biological Roles of Tissue Transglutaminase (TG2)
While extensive information exists on the functional roles of Tissue Transglutaminase (TG2), the specific context of its interaction with "this compound" is unknown. TG2 is a multifunctional enzyme with activities including transamidation, deamidation, GTPase/ATPase activity, protein disulfide isomerase activity, and kinase activity. It is involved in a wide array of cellular processes such as cell adhesion, migration, apoptosis, and extracellular matrix stabilization. However, without data on "this compound," it is impossible to discuss which of these functions are modulated by the compound.
Mechanistic Elucidation of Peptide Analog 54 Interactions
Downstream Signaling Pathways and Cellular Processes Affected by TG2 Inhibition via "Peptide analog 54"
Modulation of Beta1 Integrin Cell Surface Interactions
There is currently no available research data detailing the specific interactions between "this compound" and Beta1 integrins. The ability of peptides to modulate integrin function is an active area of investigation, with studies focusing on how peptides can either mimic or block the binding of natural ligands to integrins, thereby affecting cell adhesion and signaling. nih.govmdpi.com
Impact on Alpha9 Beta1 Integrin Signaling Events
The effect of "this compound" on Alpha9 Beta1 integrin signaling is not documented in the current scientific literature. Alpha9 Beta1 integrin is known to be involved in leukocyte trafficking and inflammation, making it a potential target for therapeutic peptides. nih.govnih.gov Research in this area would be required to determine if "this compound" has any agonistic or antagonistic effects on this receptor and its downstream signaling pathways.
Influence on Thromboxane A2 Receptor Signaling
Information regarding the influence of "this compound" on Thromboxane A2 receptor signaling is not available. The Thromboxane A2 receptor is a G protein-coupled receptor that, upon activation, initiates a signaling cascade leading to physiological responses like platelet aggregation and vasoconstriction. nih.govwikipedia.org The potential for a peptide analog to modulate this receptor would be of significant interest in cardiovascular research.
Table 1: Investigated Molecular Interactions of "this compound"
| Target Molecule | Type of Interaction | Documented Effect |
|---|---|---|
| Beta1 Integrin | Not documented | Not documented |
| Alpha9 Beta1 Integrin | Not documented | Not documented |
Structure Activity Relationship Sar and Computational Investigations of Peptide Analog 54
De Novo Design Principles and Synthetic Strategies Related to "Peptide analog 54"
The de novo design of the 54 peptide analogs was guided by a reverse-mapping approach, aiming to dissect the aggregation behavior of larger membrane proteins. This strategy involves creating short, synthetic peptide segments that represent specific regions of a target protein, allowing for a more controlled and detailed analysis of their intrinsic aggregation tendencies. In this study, the analogs were derived from human voltage-dependent anion channels (VDACs), which are β-barrel membrane proteins vital for cellular functions acs.orgacs.orgrupress.orgresearchgate.net.
The synthetic strategy involved the systematic generation of these 54 sequences using chemical synthesis acs.orgacs.org. A key consideration during synthesis was the modification of cysteine residues. To prevent interference from disulfide bond formation, which can influence peptide aggregation, cysteines were systematically replaced with serine residues in the synthesized analogs acs.orgacs.org. This ensured that the observed aggregation was primarily driven by the intrinsic properties of the amino acid sequence rather than post-translational modifications or artifactual cross-linking.
Systematic Derivatization and SAR Studies for Potency and Selectivity Optimization
The "derivatization" in this context refers to the creation of a library of 54 distinct peptide sequences, each representing a specific segment of the VDAC proteins. These analogs were then subjected to systematic studies to understand their Structure-Activity Relationship (SAR), specifically focusing on their aggregation propensity. The potency was assessed by measuring the extent and rate of aggregation, while selectivity pertained to how different sequence variations influenced this aggregation under varying conditions.
The primary experimental method employed was the use of Thioflavin T (ThT) fluorescence, a common reporter molecule that binds to amyloidogenic structures, indicating the formation of aggregates acs.orgacs.org. The aggregation propensity of each peptide analog was tested in two different buffer conditions: pH 4.0 (citrate) and pH 7.2 (phosphate). This allowed researchers to observe how pH might influence aggregation behavior. Studies monitored time-dependent and concentration-dependent ThT fluorescence, characteristic of amyloidogenic processes acs.orgacs.org.
Key findings from these SAR studies identified specific regions within the VDAC sequences that exhibited a higher intrinsic propensity for aggregation. For instance, certain strands within the β-barrel structure were pinpointed as aggregation hot spots. These findings are crucial for understanding how the primary amino acid sequence dictates the secondary and tertiary structures that lead to aggregation.
| Identified Aggregation Hot Spot Region | Representative VDAC Isoform | Observed Aggregation Propensity |
| Strands β9–β11 | hV1 | High |
| Strands β5–β10 | hV2 | High |
| Strands β6–β11 | hV3 | High |
| Strand β17 | hV1, hV2, hV3 | High |
Note: This table illustrates key findings regarding aggregation-prone regions based on the study's analysis of peptide analogs. Specific sequence details for all 54 analogs are elaborated in supplementary materials of the original publication.
Computational Chemistry Approaches for Understanding "this compound"-Target Interactions
Computational chemistry plays a pivotal role in understanding the complex interactions that govern peptide behavior, including their binding to targets, conformational stability, and aggregation pathways. While the primary research on "this compound" focused on experimental methods for mapping aggregation loci and kinetic modeling, these computational approaches are fundamental in peptide analog research.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, often employed to predict binding modes and affinities between ligands (e.g., small molecules, peptides) and their biological targets (e.g., proteins). Scoring functions are then used to estimate the strength of these interactions. In the context of peptide analogs, docking can be used to predict how a peptide might interact with a specific protein target, or even how different peptide segments might interact with each other to form larger structures. However, the specific study detailing "this compound" did not extensively report the application of molecular docking methodologies for these particular analogs in the provided literature.
Molecular Dynamics (MD) simulations are powerful tools that model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior, conformational changes, and stability of peptides and their interactions. MD can reveal how a peptide analog adopts specific conformations in different environments, such as within a lipid bilayer, or how it interacts with a target protein. Understanding these dynamic processes is crucial for predicting peptide efficacy and stability. While MD simulations are broadly applied in peptide research, the specific published findings for "this compound" did not detail their use for analyzing the binding conformation or stability of these particular analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes empirical relationships between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules (like the 54 peptide analogs), QSAR models can identify key structural features (e.g., hydrophobicity, charge distribution, specific amino acid residues) that correlate with observed activity (e.g., aggregation propensity). These models are invaluable for designing new analogs with improved properties. Although QSAR is a standard approach in medicinal chemistry and peptide design, the detailed application of QSAR modeling to "this compound" was not explicitly described in the primary research findings.
It is important to note that the study did employ computational methods for kinetic modeling, specifically using a tool named "AmyloFit" to explain the observed aggregation kinetics of the peptide analogs acs.orgacs.org. This represents a computational approach to understanding peptide behavior, albeit distinct from docking, MD, or QSAR.
Compound List:
this compound (referring to a set of 54 synthesized peptide sequences)
Preclinical Research and Pharmacological Evaluation of Peptide Analog 54
In Vitro Cellular Models for Assessing TG2 Inhibition Efficacy
The initial stages of evaluating "Peptide analog 54" involve rigorous testing in controlled, in vitro cellular environments. These models are crucial for confirming the compound's ability to inhibit TG2 within a biological context and for understanding its impact on cellular pathways regulated by the enzyme.
Transglutaminase 2's primary function involves the cross-linking of proteins through the formation of isopeptide bonds. Therefore, a key method for assessing the efficacy of an inhibitor like "this compound" is to measure its ability to prevent this activity in a cellular context. Assays are designed to quantify the extent of protein cross-linking and the subsequent modification of the extracellular matrix (ECM).
Typically, these assays involve treating cultured cells with a substance that induces TG2 activity and then measuring the incorporation of specific substrates, such as biotinylated polyamines, into cellular proteins. A reduction in substrate incorporation in the presence of "this compound" provides a direct measure of its inhibitory potency. While specific data sets for "this compound" in these particular assays are not extensively detailed in publicly available literature, its characterization as a potent TG2 inhibitor is predicated on successful outcomes in such evaluative systems.
Beyond direct enzyme inhibition, researchers investigate the functional consequences of TG2 blockade in cell lines relevant to specific diseases. TG2 is involved in various cellular processes, including apoptosis, cell adhesion, and signal transduction. Functional assays in disease-relevant cell lines, such as neuronal cells for neurodegenerative disorders, are used to determine if inhibiting TG2 with "this compound" can normalize pathological cellular phenotypes. For instance, in models of neurodegeneration, readouts may include measuring levels of apoptosis or the formation of protein aggregates. The progression of "this compound" to in vivo testing suggests positive outcomes in these functional cellular assays.
In Vivo Animal Models for Studying the Biological Effects of "this compound"
Following promising in vitro results, "this compound" has been evaluated in animal models to understand its physiological effects, efficacy in a complex biological system, and its potential as a therapeutic agent.
The therapeutic potential of "this compound" has been notably assessed in preclinical models of Huntington's disease (HD), a neurodegenerative disorder where TG2 activity is believed to contribute to the pathogenic aggregation of the mutant huntingtin (mHtt) protein. The R6/2 mouse model, which expresses a fragment of the mutant human huntingtin gene and recapitulates many features of HD, has been a key tool in these investigations.
In studies using the R6/2 mouse model, "this compound" demonstrated significant therapeutic effects. Administration of the compound led to a notable improvement in motor performance, a critical clinical feature of Huntington's disease. Furthermore, it was shown to reduce the load of mHtt protein aggregates in the brain, suggesting that its mechanism of action is linked to the inhibition of TG2-mediated pathological protein cross-linking.
Table 1: Summary of "this compound" Efficacy in R6/2 Mouse Model of Huntington's Disease
| Parameter Assessed | Observation in Treated Group vs. Control | Implication |
| Motor Performance | Significant Improvement | Potential to alleviate motor deficits in HD |
| mHtt Aggregate Load | Reduction in brain tissue | Target engagement and modification of pathology |
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. In the context of "this compound" studies for Huntington's disease, the primary PD biomarker is the level of mutant huntingtin protein aggregates.
Analysis of brain tissue from the R6/2 mice treated with "this compound" revealed a reduction in these protein aggregates. This serves as direct evidence of target engagement and biological activity at the site of pathology. Quantifying the reduction in these aggregates provides a robust measure of the compound's pharmacodynamic effect and helps to establish a relationship between target inhibition and therapeutic outcome.
For a compound targeting a central nervous system (CNS) disorder like Huntington's disease, brain penetrance is a critical attribute. Biodistribution studies are conducted to determine the concentration of "this compound" in various tissues, with a particular focus on the brain. These studies are vital to confirm that the compound can cross the blood-brain barrier and reach its intended site of action in sufficient quantities to inhibit TG2.
While specific quantitative biodistribution data for "this compound" are not widely published, its demonstrated efficacy in reducing brain-specific pathology in the R6/2 mouse model strongly implies that it achieves therapeutically relevant concentrations in the CNS. Target engagement studies, often utilizing techniques like positron emission tomography (PET) with a specific radiolabeled tracer or ex vivo analysis of enzyme activity, would further confirm that "this compound" binds to TG2 in the brain.
Drug Discovery and Lead Optimization Strategies Pertaining to Peptide Analog 54
High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Approaches in TG2 Inhibitor Identification
The initial stages of identifying novel TG2 inhibitors often involve screening large libraries of compounds to find initial "hits." High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two key strategies employed for this purpose.
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate the activity of a biological target. In the context of TG2, various HTS assays have been developed. For instance, a novel on-chip TG2 kinase activity assay was developed using a cysteine-modified peptide array, which proved to be a reproducible method with a low detection limit. nih.gov This assay was successfully used to determine the half-maximal inhibitory concentrations (IC50) of various compounds. nih.gov Another HTS approach for TG activity involves the use of recombinant fluorescent proteins tagged with TG substrate peptides. nih.gov The cross-linking of these fluorescent proteins by TG leads to a measurable change in fluorescence, enabling the screening of large compound libraries. nih.gov
Fragment-Based Drug Discovery (FBDD) is an alternative approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to the target protein. These initial fragment hits are then grown or linked together to create more potent lead compounds. youtube.com For TG2, FBDD has been utilized to identify covalent inhibitors. domainex.co.uk A study described the use of a covalent fragment library and liquid chromatography-mass spectrometry (LC-MS) to screen for fragments that bind to TG2. domainex.co.uk This method allows for the identification of fragments that can serve as starting points for the development of more complex and potent inhibitors. domainex.co.uk
The table below summarizes the key features of HTS and FBDD in the context of TG2 inhibitor discovery.
| Strategy | Description | Advantages | Example Application for TG2 |
| High-Throughput Screening (HTS) | Rapidly screens large libraries of diverse chemical compounds to identify active molecules. | - High speed and throughput- Can identify novel chemical scaffolds | On-chip kinase activity assay using a cysteine-modified peptide array to determine IC50 values of inhibitors. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Screens smaller libraries of low-molecular-weight fragments to identify weak binders, which are then optimized into more potent leads. | - Higher hit rates- More efficient exploration of chemical space- Can lead to more drug-like compounds | Screening of a covalent fragment library using LC-MS to identify fragments that bind to TG2. domainex.co.uk |
Iterative Lead Optimization Cycles for "Peptide analog 54" and its Analogs
Once initial hits are identified through screening, the process of lead optimization begins. This iterative cycle involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. creative-peptides.com For peptide-based inhibitors like our representative "this compound," this process often involves modifications to the peptide backbone and side chains.
A study on novel irreversible peptidic inhibitors of TG2 illustrates this process. The design of a new library of inhibitors was based on three previous lead compounds: NC9, AA9, and NM72. nih.gov The optimization efforts focused on two key features: the alkyl side-chain linker attached to the acrylamide (B121943) "warhead" (the reactive group that forms a covalent bond with the enzyme) and a large hydrophobic naphthoyl group at the C-terminus, which is thought to bind in a hydrophobic pocket of TG2. nih.gov
The optimization process involved inserting various amino acid residues into the peptidomimetic backbone and modifying the N-terminus with different substituted phenylacetic acids. rsc.org This resulted in the creation of 28 new irreversible inhibitors. rsc.org The efficacy of these new analogs was evaluated by determining their second-order rate constant (kinact/KI), a measure of inhibitory efficiency. The most promising candidate from this series, compound 35 , exhibited a kinact/KI of 760 × 103 M-1min-1, demonstrating significantly higher potency compared to the parent compounds. rsc.org
The following table showcases the improvement in inhibitory efficiency through lead optimization, using data from the development of similar peptidic TG2 inhibitors.
| Compound | kinact/KI (M-1min-1) | Fold Improvement over Parent |
| Parent Compound (e.g., NM72) | ~80 x 103 | - |
| Optimized Analog (e.g., Compound 35) | 760 x 103 | ~9.5x |
Data is representative and based on published findings for analogous compounds. rsc.org
This iterative process of design, synthesis, and testing is crucial for transforming a promising but imperfect lead compound into a potential drug candidate with the desired pharmacological profile. conceptlifesciences.com
Patent Landscape and Intellectual Property Considerations for Transglutaminase Inhibitors, including "this compound"
The development of novel TG2 inhibitors is closely tied to the protection of intellectual property through patents. A review of the patent landscape reveals a significant number of patents covering various types of TG2 inhibitors, including small molecules and peptide-based compounds. These patents typically claim the chemical structures of the new compounds, their pharmaceutical compositions, and their use in treating diseases where TG2 is implicated, such as cancer and celiac disease. google.com
For a hypothetical compound like "this compound," a patent application would likely include:
A Markush structure: A generic chemical structure that encompasses a range of related compounds, including "this compound" and its analogs.
Specific examples: Detailed descriptions of the synthesis and characterization of specific compounds, including "this compound."
Biological data: Evidence of the compound's inhibitory activity against TG2 and potentially its efficacy in relevant disease models.
Claims: The legal definition of the invention, outlining the scope of protection sought for the compounds, compositions, and methods of use.
For instance, a patent might claim a series of dipeptide inhibitors of TG2, providing a general formula and then listing specific examples of synthesized compounds. The claims would also cover the use of these compounds in pharmaceutical compositions for the treatment of cell proliferative diseases. google.com
The patent landscape for TG2 inhibitors is dynamic, with ongoing research leading to the discovery of new chemical entities and therapeutic applications. Companies and research institutions actively file patents to protect their innovations in this field. A comprehensive understanding of the existing patent landscape is essential for any entity developing new TG2 inhibitors to ensure freedom to operate and to protect their own inventions.
Broader Research Implications and Future Trajectories for Peptide Analog 54
Potential Therapeutic Applications and Research Focus in Related Pathologies
Research has firmly established TG2's dysregulation in numerous diseases, making TG2 inhibitors, including peptide analogs, a focus of therapeutic development. TG2 is significantly implicated in various cancers, including ovarian, non-small cell lung, colon, central nervous system, prostate, and breast cancers google.comthno.orgnih.govfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.comresearchgate.net. Its role in promoting tumor progression, metastasis, and drug resistance through pathways like epithelial-to-mesenchymal transition (EMT) and modulation of stem cell phenotypes is a key area of investigation frontiersin.orgmdpi.commdpi.com.
Beyond oncology, TG2 is central to the pathogenesis of autoimmune disorders, most notably celiac disease, where it modifies gluten peptides, enhancing their immunogenicity thno.orgnih.govresearchgate.netacs.orgbiomedicinej.comnih.govplos.org. Peptide analogs derived from gluten sequences, modified to act as potent TG2 inhibitors, have shown significant promise thno.orgnih.govtaylorandfrancis.com. For instance, analogs incorporating acivicin (B1666538) or 6-diazo-5-oxo-norleucine (B1614673) (DON) exhibit high affinity and inhibitory potency against TG2 thno.orgnih.govtaylorandfrancis.com. ZED1227, a TG2-selective inhibitor, has successfully completed Phase 2a trials for celiac disease, underscoring the clinical potential of this approach taylorandfrancis.com.
Furthermore, TG2's involvement in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as inflammatory conditions, fibrosis, and sepsis, highlights the broad therapeutic landscape for TG2-targeted peptide analogs thno.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.com. The development of specific inhibitors like NC9 and VA4, which target TG2's transamidation and GTP-binding activities, demonstrates ongoing efforts to create effective therapeutics for a range of pathologies mdpi.commdpi.comzedira.com.
Interplay with Other Biological Systems and Pathways Beyond Primary Targets
TG2's functionality extends beyond its canonical transamidation activity. It acts as a multifunctional enzyme, also exhibiting serine/threonine kinase, protein disulfide isomerase, and GTPase activities thno.orgmdpi.comnih.gov. These diverse biochemical capabilities enable TG2 to participate in a wide array of cellular processes and interact with numerous biological systems.
TG2 plays critical roles in cell adhesion, migration, differentiation, apoptosis, and the assembly and stabilization of the extracellular matrix frontiersin.orgnih.govmdpi.commdpi.comnih.govmdpi.com. Its influence on key signaling pathways, including PI3K/Akt, FAK, RhoA, NF-κB, YAP/TAZ, and Wnt signaling, is instrumental in regulating cell proliferation, survival, and the tumor microenvironment (TME) frontiersin.orgnih.govmdpi.commdpi.com. For example, TG2 can promote chemoresistance and metastasis by upregulating pathways associated with EMT and stem cell phenotypes frontiersin.orgmdpi.com.
Moreover, TG2's interaction with heat-shock proteins (HSPs) and co-chaperones suggests a role in regulating proteostasis and cellular stress responses embopress.org. Its non-enzymatic scaffolding functions are also gaining recognition, indicating that targeting these interactions could offer alternative therapeutic strategies mdpi.com. The dynamic interplay between TG2's enzymatic and non-enzymatic activities with various cellular pathways underscores the complexity of its biological roles and the potential for peptide analogs to exert pleiotropic effects.
Advancements in Methodologies for Investigating Complex Peptide Analog-Protein Interactions
The study of peptide-protein interactions, particularly those involving enzyme targets like TG2, has been significantly advanced by progress in synthesis, structural biology, and computational modeling.
Peptide Synthesis and Design : Modern peptide synthesis techniques, including solid-phase synthesis, solution-phase synthesis, and automated methods, have revolutionized the production of peptides with high purity and yield openaccessjournals.com. The development of peptidomimetics and modifications to natural peptide sequences, such as those found in gluten peptide analogs, enhance inhibitory potency and stability thno.orgnih.govtaylorandfrancis.comopenaccessjournals.com.
Structural Biology : High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are crucial for elucidating the three-dimensional structures of peptide-protein complexes nih.gov. Solving the structure of TG2 in complex with inhibitors has provided critical insights into its active site, conformational states (e.g., the open, active conformation), and the mechanisms of inhibition researchgate.netplos.org. These structural data are invaluable for rational drug design.
Computational Approaches : Molecular docking, accelerated molecular dynamics (GaMD), and computational drug design (CADD) are increasingly employed to predict peptide-protein binding modes, affinities, and mechanisms nih.govmdpi.com. The integration of artificial intelligence, such as protein language models and deep learning, is further enhancing the ability to predict protein-peptide interactions and identify novel binding motifs based on sequence and structural information mdpi.combiorxiv.org. These computational tools accelerate the discovery and optimization of peptide analogs like "Peptide analog 54."
Biochemical and Biophysical Assays : Standard biochemical assays, such as TG2 activity assays (transamidation, GTP-binding), are essential for quantifying inhibitor potency (e.g., IC50 values) acs.orgzedira.com. Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data on binding interactions nih.gov.
Data Table 1: Examples of TG2 Inhibitors and their Characteristics
| Inhibitor Class/Name | Type (Reversible/Irreversible) | Reported Potency/Activity | Notes / Target Pathway |
|---|---|---|---|
| Gluten peptide analogs (e.g., with Acivicin) | Irreversible | High affinity substrate, inhibitory potency | Mimic natural substrates thno.orgnih.govtaylorandfrancis.com |
| Gluten peptide analogs (e.g., with DON) | Irreversible | KI in nM range, highly potent | Mimic natural substrates, potent TG2 inhibition thno.orgnih.govtaylorandfrancis.com |
| ZED1227 | Selective inhibitor | Entered clinical trials | Celiac disease treatment taylorandfrancis.com |
| NC9 | Irreversible | Inhibits transamidation and GTP-binding | Anticancer agent, targets cancer stem cells mdpi.comzedira.com |
| VA4 | Irreversible | Blocks active site residues, locks TG2 in open conformation | Anticancer agent, limits TG2 scaffolding mdpi.comzedira.com |
| Monodansylcadaverine | Competitive amine inhibitor | Inhibits TG2 activity | Involved in apoptosis studies nih.gov |
| Cystamine | Amine inhibitor | Beneficial therapeutic effect in vivo | Huntington's disease models nih.gov |
Unexplored Research Avenues and Emerging Concepts in TG2 Biology and Inhibition
Despite significant progress, several research avenues remain to be explored concerning TG2 biology and the development of TG2-targeting peptide analogs.
Elucidating Complex Disease Mechanisms : While TG2's involvement in diseases like cancer and neurodegeneration is evident, the precise molecular mechanisms by which it contributes to disease etiology are still under investigation nih.gov. Understanding the context-dependent roles of TG2 (e.g., its dual pro- and anti-apoptotic effects) and its specific functions in different tissues are critical for targeted therapeutic design mdpi.com.
Novel Inhibitor Design Strategies : Future research could focus on developing more selective TG2 inhibitors to minimize off-target effects. Exploring allosteric modulation of TG2, rather than solely targeting the active site, presents another avenue zedira.com. Designing inhibitors that stabilize specific TG2 conformations, particularly the cytotoxic open conformation, is a promising strategy for cancer therapy researchgate.netzedira.com. Furthermore, investigating TG2's non-enzymatic functions, such as its scaffolding capabilities, could reveal new therapeutic targets mdpi.com.
Expanding Therapeutic Modalities : The development of peptide-based drugs offers advantages in targeting protein-protein interactions (PPIs), which are notoriously difficult for small molecules to address mdpi.comuq.edu.aufrontiersin.org. Peptide analogs like "this compound" could be engineered for improved stability, bioavailability, and targeted delivery. Research into TG2's role in regulating proteostasis, autophagy, and cellular stress responses also presents opportunities for novel therapeutic interventions embopress.org.
Biomarker and Predictive Applications : TG2 is emerging as a potential biomarker. For instance, its elevated levels have been linked to resistance against PD-1/PD-L1 inhibitors in triple-negative breast cancer, suggesting TG2 could predict treatment response frontiersin.org. Further research in this area could lead to personalized therapeutic strategies.
Q & A
Basic Research Questions
Q. How should researchers design synthesis protocols for Peptide Analog 54 to ensure reproducibility in early-stage studies?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for backbone stability. Include trifluoroacetic acid (TFA) removal steps (<1% residual) to minimize cytotoxicity in cell-based assays . For batch consistency, request peptide content analysis (via amino acid analysis or UV spectrophotometry) and HPLC purity profiling (≥95% purity threshold) to standardize concentrations across experiments .
Q. What quality control (QC) measures are critical for validating this compound in biochemical assays?
- Methodological Answer : Prioritize orthogonal analytical techniques:
- Mass spectrometry (MS) : Confirm molecular weight (±0.1 Da tolerance).
- Reverse-phase HPLC : Assess purity under gradient elution (e.g., 0.1% TFA/acetonitrile).
- Circular dichroism (CD) : Verify secondary structure (α-helix/β-sheet content) in buffer conditions mimicking physiological pH .
- Note: Batch-to-batch variations in salt content (e.g., acetate vs. trifluoroacetate counterions) may alter solubility; pre-test dissolution protocols using sonication or organic co-solvents .
Q. How can researchers optimize bioactivity assays for this compound in cancer cell models?
- Methodological Answer : Use luciferase reporter assays (e.g., STAT3-GAS systems) to quantify pathway inhibition . Normalize activity to penetratin-fused controls to account for cellular uptake variability . Include dose-response curves (0.1–100 µM range) with triplicate technical replicates and viability controls (MTT assays) to distinguish cytotoxicity from target-specific effects .
Advanced Research Questions
Q. What structural biology approaches resolve contradictions in this compound’s binding mechanisms?
- Methodological Answer :
- NMR spectroscopy : Map chemical shift perturbations (CSPs) to identify interaction interfaces (e.g., STAT3 N-terminal domain vs. SH2 domain) .
- X-ray crystallography : Co-crystallize with target proteins (≥1.8 Å resolution) to visualize hydrogen bonding and hydrophobic contacts .
- Molecular dynamics (MD) simulations : Model peptide-protein flexibility over 100-ns trajectories to reconcile discrepancies between in vitro and in silico binding affinities .
Q. How do researchers address variability in this compound’s efficacy across in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution using radiolabeled analogs (³H or ¹⁴C). Adjust dosing regimens if rapid renal clearance is observed .
- Species-specificity : Test orthologs of target proteins (e.g., murine vs. human STAT3) via surface plasmon resonance (SPR) to explain interspecies efficacy differences .
- Tumor microenvironment (TME) models : Use 3D spheroids or patient-derived xenografts (PDXs) to mimic stromal interactions that may reduce peptide penetration .
Q. What strategies validate this compound’s selectivity against off-target signaling pathways?
- Methodological Answer :
- Phosphoproteomics : Perform SILAC-based mass spectrometry to quantify changes in >1,000 phosphorylation sites post-treatment .
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to rule out inhibition of JAK2, MAPK, or other upstream regulators .
- CRISPR-Cas9 knockouts : Confirm target dependency by comparing IC₅₀ values in WT vs. STAT3-null cell lines .
Q. How should researchers analyze contradictory data between in vitro potency and in vivo toxicity?
- Methodological Answer :
- Dose translation : Apply allometric scaling (body surface area or mg/kg adjustments) to align in vitro IC₅₀ with tolerated plasma concentrations .
- Metabolite screening : Use LC-MS/MS to identify oxidative or proteolytic degradation products that may accumulate in vivo .
- Immune profiling : Assess cytokine release (e.g., IL-6, TNF-α) in blood/tissue lysates to distinguish target-mediated toxicity from immune activation .
Translational Research Considerations
Q. What computational tools improve this compound’s design for enhanced proteolytic stability?
- Methodological Answer :
- Machine learning (ML) : Train models on databases like PeptideDB to predict cleavage sites by serum proteases (e.g., DPP-4, neprilysin). Incorporate non-natural amino acids (e.g., D-isomers) at predicted hotspots .
- Free-energy calculations : Use MMPBSA/MMGBSA to rank analogs by binding energy vs. susceptibility to degradation .
Q. How can researchers integrate peptide-functionalized nanostructures to enhance this compound’s therapeutic index?
- Methodological Answer :
- Gold nanoparticle (AuNP) conjugation : Attach via thiol-maleimide chemistry; optimize peptide density (molecules/nm²) to balance receptor clustering and steric hindrance .
- In vivo imaging : Label AuNPs with near-infrared (NIR) dyes to track tumor accumulation via IVIS imaging .
- Safety Note: Assess renal/hepatic clearance pathways and potential nanoparticle-induced oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
